molecular formula C6H10N2O B6250489 1-ethenyl-3-methylimidazolidin-2-one CAS No. 344903-55-5

1-ethenyl-3-methylimidazolidin-2-one

Cat. No.: B6250489
CAS No.: 344903-55-5
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-3-methylimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H10N2O. It belongs to the class of imidazolidinones, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethenyl group attached to the nitrogen atom and a methyl group on the imidazolidinone ring.

Preparation Methods

The synthesis of 1-ethenyl-3-methylimidazolidin-2-one can be achieved through several routes:

Industrial production methods typically involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethenyl-3-methylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to form corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Ethenyl-3-methylimidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-3-methylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1-Ethenyl-3-methylimidazolidin-2-one can be compared with other imidazolidinones such as:

Properties

CAS No.

344903-55-5

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.